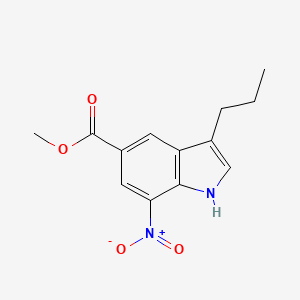
Methyl 7-nitro-3-propyl-1h-indole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-nitro-3-propyl-1h-indole-5-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a nitro group at the 7th position, a propyl group at the 3rd position, and a carboxylate ester at the 5th position of the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-nitro-3-propyl-1h-indole-5-carboxylate typically involves the esterification of indole-5-carboxylic acid. The process begins with the nitration of indole-5-carboxylic acid to introduce the nitro group at the 7th position. This is followed by the alkylation of the indole ring to introduce the propyl group at the 3rd position. The final step involves the esterification of the carboxylic acid group to form the methyl ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 7-nitro-3-propyl-1h-indole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and strong bases.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various alkyl or aryl-substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 7-nitro-3-propyl-1h-indole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 7-nitro-3-propyl-1h-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity and leading to biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl indole-5-carboxylate: Lacks the nitro and propyl groups, making it less reactive.
7-nitroindole: Lacks the propyl and carboxylate ester groups, affecting its solubility and reactivity.
3-propylindole: Lacks the nitro and carboxylate ester groups, altering its biological activity.
Uniqueness
Methyl 7-nitro-3-propyl-1h-indole-5-carboxylate is unique due to the combination of the nitro, propyl, and carboxylate ester groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
790254-21-6 |
|---|---|
Molekularformel |
C13H14N2O4 |
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
methyl 7-nitro-3-propyl-1H-indole-5-carboxylate |
InChI |
InChI=1S/C13H14N2O4/c1-3-4-8-7-14-12-10(8)5-9(13(16)19-2)6-11(12)15(17)18/h5-7,14H,3-4H2,1-2H3 |
InChI-Schlüssel |
BZSJFSXRRYQWOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CNC2=C1C=C(C=C2[N+](=O)[O-])C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(5-chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14220771.png)
![4,4'-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol](/img/structure/B14220778.png)
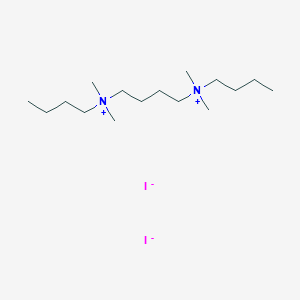
![[3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene](/img/structure/B14220787.png)
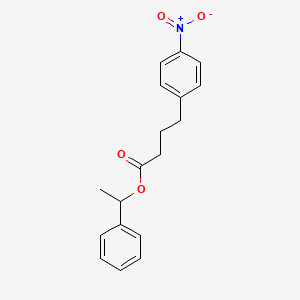
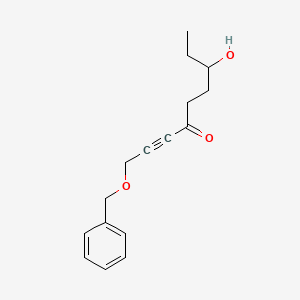
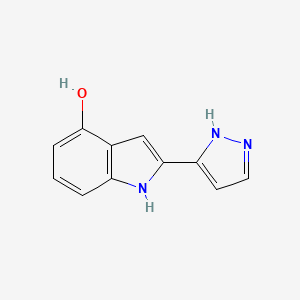


![[1,3]Thiazolo[5,4-f][2,1]benzothiazole](/img/structure/B14220822.png)
![Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-](/img/structure/B14220824.png)

